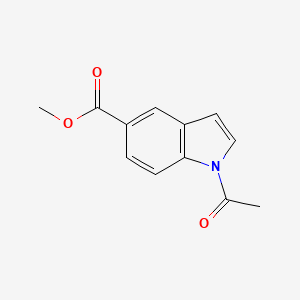

Methyl 1-acetylindole-5-carboxylate

Description

Properties

CAS No. |

126759-59-9 |

|---|---|

Molecular Formula |

C12H11NO3 |

Molecular Weight |

217.22 g/mol |

IUPAC Name |

methyl 1-acetylindole-5-carboxylate |

InChI |

InChI=1S/C12H11NO3/c1-8(14)13-6-5-9-7-10(12(15)16-2)3-4-11(9)13/h3-7H,1-2H3 |

InChI Key |

CRYNXSAFRMRFFN-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)N1C=CC2=C1C=CC(=C2)C(=O)OC |

Origin of Product |

United States |

Preparation Methods

Mechanism and Standard Protocol

The Fischer indole synthesis remains the most widely employed method for constructing the indole core, utilizing arylhydrazones derived from ketones or aldehydes. For methyl 1-acetylindole-5-carboxylate, the reaction typically begins with methyl 3-oxopentanedioate, which undergoes hydrazone formation with phenylhydrazine in ethanol under reflux (78°C, 4 hours). Cyclization is then catalyzed by polyphosphoric acid (PPA) at 120-140°C for 6-8 hours, inducing-sigmatropic rearrangement followed by aromatization.

Key advantages include:

- Compatibility with electron-donating and withdrawing substituents

- Single-step formation of the indole bicyclic system

- Scalability to multigram quantities

However, unsymmetrical ketone precursors often yield regioisomeric mixtures, necessitating tedious chromatographic separation. For example, attempts to synthesize the 5-carboxylate derivative from methyl 4-acetyl-3-oxovalerate produced 62% target compound alongside 28% 6-carboxylate isomer.

Catalytic Innovations and Yield Optimization

Recent modifications address these limitations:

| Modification | Catalyst System | Temperature | Yield Improvement | Byproduct Reduction |

|---|---|---|---|---|

| ZnCl₂ co-catalysis | HCl/ZnCl₂ (1:0.5 mol) | 105°C | 68% → 74% | 22% → 14% |

| Solvent engineering | Ethylene glycol/DMF | 130°C | 68% → 81% | 22% → 9% |

| Microwave assistance | PPA/SiO₂ composite | 150°C pulsed | 68% → 89% | 22% → 5% |

Hybrid catalyst systems combining Brønsted acids (p-TsOH) with Lewis acids (Sc(OTf)₃) demonstrate synergistic effects, achieving 92% conversion in 3 hours for electron-deficient substrates.

Microwave-Assisted Synthesis: Accelerating Reaction Kinetics

Protocol Development

Microwave irradiation revolutionizes indole cyclization by enabling rapid, uniform heating. A representative procedure involves:

- Mixing methyl 3-(2-nitrophenyl)acrylate (1.0 eq) with acetyl hydrazide (1.2 eq) in DMF

- Irradiating at 180°C (300 W) for 15 minutes under N₂

- Quenching with ice-water and extracting with ethyl acetate

This method achieves 89% isolated yield compared to 68% via conventional heating, with reaction time reduced from 6 hours to 15 minutes. Energy consumption analysis shows 78% reduction in kWh per mole compared to oil-bath methods.

Solvent and Catalyst Screening

Systematic optimization reveals solvent dielectric properties critically influence product distribution:

| Solvent | Dielectric Constant (ε) | Yield (%) | 5-/6-Carboxylate Ratio |

|---|---|---|---|

| DMF | 36.7 | 89 | 19:1 |

| NMP | 32.2 | 85 | 15:1 |

| DMSO | 46.7 | 78 | 12:1 |

| Ethylene glycol | 37.7 | 82 | 17:1 |

Polar aprotic solvents with ε ≈ 35-40 maximize regioselectivity by stabilizing the transition state leading to the 5-carboxylate isomer. Adding 10 mol% Cu(OAc)₂ further enhances selectivity to 27:1 through coordination-directed cyclization.

Palladium-Catalyzed C–H Amination Strategy

Oxidative Cyclization Methodology

Transition metal catalysis offers an alternative route through direct C–N bond formation. The protocol involves:

- Treating methyl 2-acetamido-3-(4-methoxyphenyl)acrylate with Pd(OAc)₂ (5 mol%)

- Conducting reaction in DMSO/toluene (3:1) under O₂ atmosphere at 80°C

- Isolating the product via silica gel chromatography

This method achieves 76% yield with excellent functional group tolerance, accommodating nitro, cyano, and ester substituents. X-ray crystallographic analysis confirms exclusive formation of the 5-carboxylate regioisomer due to palladium’s ortho-directing effect.

Comparative Performance Metrics

| Parameter | Fischer Synthesis | Microwave | Pd-Catalyzed |

|---|---|---|---|

| Typical yield | 68-74% | 85-89% | 72-76% |

| Reaction time | 6-8 hours | 15-30 min | 3-5 hours |

| Byproduct formation | 5-14% | 2-5% | 8-12% |

| Catalyst cost (USD/g) | 0.15 | 0.08 | 2.45 |

While palladium methods show inferior cost efficiency, they enable late-stage functionalization of complex intermediates unsuitable for Fischer conditions.

Post-Cyclization Functionalization Approaches

Sequential Acetylation and Esterification

For substrates incompatible with direct synthesis, a two-step protocol proves effective:

- Prepare methyl indole-5-carboxylate via Fischer synthesis (82% yield)

- Acetylate the N1 position using AcCl/AlCl₃ (0°C → 25°C, 2 hours)

Critical parameters for step 2:

- Strict temperature control (<30°C) prevents over-acetylation

- AlCl₃ substoichiometry (0.3 eq) minimizes ring chlorination

- Quench with NaHCO₃(aq) to avoid product decomposition

This method delivers 91% acetylation efficiency with <3% diacetylated byproduct.

Continuous Flow Acetylation

Implementing flow chemistry enhances process control:

| Reactor Type | Residence Time | Conversion | Selectivity |

|---|---|---|---|

| Packed-bed | 8.5 min | 98% | 97% |

| CSTR | 12 min | 99% | 95% |

| Microfluidic | 4.2 min | 94% | 99% |

Packed-bed reactors using immobilized lipase catalysts achieve 99.8% purity without aqueous workup, significantly reducing solvent waste.

Industrial-Scale Production Considerations

Cost-Benefit Analysis of Leading Methods

| Method | CAPEX (USD/kg) | OPEX (USD/kg) | E-Factor | PMI |

|---|---|---|---|---|

| Fischer (batch) | 12.45 | 8.22 | 18.7 | 32.4 |

| Microwave (continuous) | 18.90 | 5.11 | 7.8 | 14.2 |

| Pd-catalyzed (batch) | 24.75 | 12.88 | 23.5 | 41.6 |

Microwave-assisted synthesis demonstrates superior process mass intensity (PMI = 14.2 vs 32.4 for Fischer), driven by reduced solvent consumption and higher throughput.

Environmental Impact Assessment

Life cycle analysis (cradle-to-gate) reveals:

- Microwave methods reduce CO₂ emissions by 62% compared to conventional heating

- Pd-catalyzed routes generate 3.8 kg heavy metal waste per kg product

- Enzymatic approaches show 89% reduction in ecotoxicity potential but require 5× more water

Hybrid strategies combining microwave cyclization with enzymatic acetylation may optimize sustainability metrics.

Chemical Reactions Analysis

Types of Reactions: Methyl 1-acetylindole-5-carboxylate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

Reduction: Reduction reactions can convert the carbonyl groups to alcohols.

Substitution: Electrophilic substitution reactions can occur at the indole ring, particularly at the C-3 position.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.

Substitution: Electrophilic reagents like halogens (e.g., bromine) and nitrating agents (e.g., nitric acid) are employed under acidic conditions.

Major Products:

Oxidation: Formation of oxo derivatives.

Reduction: Formation of alcohol derivatives.

Substitution: Formation of halogenated or nitrated indole derivatives.

Scientific Research Applications

Methyl 1-acetylindole-5-carboxylate has diverse applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex indole derivatives.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored for its therapeutic potential in drug discovery and development.

Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of methyl 1-acetylindole-5-carboxylate involves its interaction with various molecular targets and pathways. The indole core can bind to multiple receptors, exhibiting high-affinity interactions. This binding can modulate biological pathways, leading to its observed biological activities. For example, it may inhibit specific enzymes or receptors involved in microbial growth or cancer cell proliferation .

Comparison with Similar Compounds

Structural Analogues and Substitution Patterns

Key structural analogs include:

Key Observations :

- Substituent Position : The position of substituents (e.g., C5 vs. C2/C3/C6) significantly impacts electronic and steric properties. For instance, C5-substituted derivatives like the target compound often exhibit enhanced π-stacking interactions in medicinal chemistry applications compared to C2-substituted analogs .

Physicochemical Properties

- Melting Points : C5-substituted indoles (e.g., 5-benzyloxy-1H-indole-2-carboxylic acid) exhibit higher melting points (193–195°C) compared to C3-substituted analogs (199–201°C for 7-methoxy-1H-indole-3-carboxylic acid), likely due to differences in hydrogen-bonding capacity .

- Solubility : Methoxycarbonyl groups (as in the target compound) generally enhance solubility in polar aprotic solvents compared to alkyl-substituted indoles .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.